The synthesis of GSK1910364 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary details may not be publicly disclosed, general methods for synthesizing similar compounds typically include:
GSK1910364 has a well-defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity against soluble epoxide hydrolase. The IUPAC name and molecular structure can be represented as follows:
The compound features multiple trifluoromethyl groups that enhance its lipophilicity and potentially improve its binding affinity to the target enzyme .
GSK1910364 primarily functions as an inhibitor of soluble epoxide hydrolase through competitive inhibition. The key reactions involved include:
Technical details about the kinetics of inhibition, including IC50 values and binding constants, are essential for understanding its efficacy but are often derived from experimental studies conducted in vitro .
The mechanism of action for GSK1910364 involves several steps:
Data supporting this mechanism have been gathered from preclinical studies demonstrating improved outcomes in models of cardiovascular disease and renal dysfunction following treatment with GSK1910364 .
GSK1910364 exhibits several notable physical and chemical properties:
These properties are critical for determining the pharmacokinetic profile and potential therapeutic applications of GSK1910364 .
GSK1910364 has several promising applications in scientific research and potential clinical settings:
Inflammatory bowel disease (IBD), encompassing Crohn’s disease (CD) and ulcerative colitis (UC), is characterized by chronic gastrointestinal inflammation driven by dysregulated immune responses. Central to this pathology is the rapid degradation of endogenous anti-inflammatory mediators, particularly epoxyeicosatrienoic acids (EETs). These lipid signaling molecules, produced via cytochrome P450-mediated metabolism of arachidonic acid, exhibit pleiotropic anti-inflammatory effects, including inhibition of neutrophil recruitment, suppression of pro-inflammatory cytokine production, and promotion of tissue repair. Crucially, EETs are metabolized by epoxide hydrolase 2 (EPHX2), also known as soluble epoxide hydrolase (sEH), into less active dihydroxyeicosatrienoic acids (DHETs). The overexpression of EPHX2 in IBD patient tissues—particularly in infiltrated immune cells of the colon—accelerates EET breakdown, exacerbating inflammation and impairing mucosal healing [1] [4].
Genetic studies further support EPHX2’s role in IBD. A genome-wide association study (GWAS) identified a protective single-nucleotide polymorphism (rs17057051) near the EPHX2 locus, suggesting reduced EPHX2 activity may lower IBD risk [4]. This biological and genetic rationale positions EPHX2 inhibition as a compelling therapeutic strategy to prolong EET-mediated cytoprotection. GSK1910364, a potent and selective EPHX2 inhibitor (EPHX2i), was developed to test this hypothesis in preclinical IBD models [3].
GSK1910364 exerts therapeutic effects by selectively binding to the EPHX2 enzyme’s catalytic site, inhibiting its hydrolase activity. This inhibition elevates endogenous EET concentrations, modulating multiple cellular pathways:
Table 1: Key Molecular Pathways Modulated by GSK1910364
Pathway | Target Genes/Proteins | Change Observed | Functional Outcome |
---|---|---|---|
Cytokine Production | TNFα, IL1β, IL6 | ↓ 50–70% | Reduced immune cell recruitment |
Epithelial Repair | Lgr5, Bmi1 | ↑ 2.5-fold | Enhanced crypt regeneration |
Chemokine Signaling | Ccr6, Ltb | ↓ 40–60% | Diminished leukocyte trafficking |
NF-κB Activation | Rela | ↓ 55% | Suppressed inflammation |
The therapeutic potential of GSK1910364 was rigorously evaluated in a dextran sodium sulfate (DSS)-induced murine colitis model, a well-established system mimicking human IBD. Mice received GSK1910364 (50 mg/kg orally, twice daily) or cyclosporin A (CsA, 10 mg/kg intraperitoneally) from day 0 to day 9, with DSS administered from day 0 to day 5 to induce acute colitis. Outcomes were assessed using multiple parameters:
Table 2: Efficacy of GSK1910364 in DSS-Induced Colitis Model
Parameter | Sham Control | DSS-Only | Cyclosporin A | GSK1910364 |
---|---|---|---|---|
DAI AUC | 2.1 ± 0.3 | 8.9 ± 1.1 | 4.6 ± 0.8* | 3.1 ± 0.5* |
MPO (μg/g tissue) | 0.4 ± 0.1 | 4.2 ± 0.9 | 1.8 ± 0.4* | 0.9 ± 0.2* |
Histopathology Score | 0.5 ± 0.2 | 3.8 ± 0.7 | 1.6 ± 0.3* | 1.2 ± 0.3* |
Data expressed as mean ± SEM; *p < 0.05 vs. DSS-only; n = 6–12 mice/group [1] [7].
Unlike conventional IBD therapies that broadly suppress immune function, GSK1910364 targets a specific enzymatic checkpoint in lipid mediator metabolism. This mechanism offers distinct advantages:
Table 3: Mechanistic Comparison of GSK1910364 with Standard IBD Therapies
Therapy | Primary Target | Scope of Action | Key Limitations |
---|---|---|---|
5-ASA | COX/LOX pathways | Mucosal anti-inflammatory | Ineffective in CD; limited to mild UC |
Corticosteroids | Glucocorticoid receptors | Broad anti-inflammatory | Systemic toxicity; dependency issues |
Anti-TNFα | TNFα cytokine | Immune-neutralizing | High immunogenicity; loss of response |
GSK1910364 | EPHX2 enzyme | Pro-resolution | Targeted lipid mediator enhancement |
To validate findings from murine models, human intestinal explant cultures from UC and CD patients were treated with GSK2256294—a clinical-stage EPHX2i structurally analogous to GSK1910364. Results confirmed conserved mechanisms across species:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3